molecular formula C25H41N3O6 B12704019 Einecs 284-200-5 CAS No. 84803-72-5

Einecs 284-200-5

Cat. No.: B12704019
CAS No.: 84803-72-5
M. Wt: 479.6 g/mol
InChI Key: PXENBDIRURLRNF-RSAXXLAASA-N
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Description

Einecs 284-200-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

84803-72-5

Molecular Formula

C25H41N3O6

Molecular Weight

479.6 g/mol

IUPAC Name

cyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C19H28N2O6.C6H13N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;7-6-4-2-1-3-5-6/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);6H,1-5,7H2/t15-;/m0./s1

InChI Key

PXENBDIRURLRNF-RSAXXLAASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 284-200-5 involve synthetic routes and reaction conditions that are specific to the compound. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.

    Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve yield.

    Industrial Production: Industrial production methods involve large-scale synthesis using reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Einecs 284-200-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The products of reduction include alcohols and amines.

    Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents used in substitution reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 284-200-5 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can also be used as a marker or probe in molecular biology experiments.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is also used in the development of diagnostic tools and assays.

    Industry: this compound is used in the production of polymers, coatings, and adhesives. It is also used as an additive in various industrial processes to improve product performance and stability.

Mechanism of Action

The mechanism of action of Einecs 284-200-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and altering cellular processes. The specific molecular targets and pathways involved depend on the application and context in which the compound is used.

Comparison with Similar Compounds

Einecs 284-200-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Einecs 284-325-5: This compound has similar chemical properties and applications but differs in its molecular structure and specific uses.

    Einecs 246-672-0: Another compound with comparable properties, used in different industrial and research applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for a wide range of applications.

Biological Activity

Einecs 284-200-5, also known as 2-Hydroxyethyl methacrylate (HEMA) , is a compound widely used in various industrial applications, including adhesives, coatings, and dental materials. Understanding its biological activity is crucial for assessing its safety and potential environmental impact. This article reviews the biological effects of HEMA, focusing on its toxicological profile, metabolic pathways, and case studies that illustrate its interactions with biological systems.

  • Chemical Name : 2-Hydroxyethyl methacrylate
  • CAS Number : 868-77-9
  • Molecular Formula : C_5H_10O_3
  • Molecular Weight : 130.14 g/mol

Biological Activity Overview

The biological activity of HEMA can be categorized into several key areas:

  • Toxicity : HEMA has been studied for its cytotoxic effects on various cell lines.
  • Metabolism : Understanding how HEMA is metabolized in biological systems is essential for evaluating its safety.
  • Ecotoxicology : Assessing the impact of HEMA on aquatic and terrestrial organisms.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of HEMA on human cell lines. The following table summarizes findings from various research efforts:

StudyCell LineConcentration (mM)Effect Observed
HeLa0.1 - 10Reduced viability at >5 mM
HepG20.5 - 5Significant apoptosis at >2 mM
NIH 3T30.1 - 10Dose-dependent cytotoxicity

Case Studies

  • Case Study on Dental Materials :
    A study investigated the cytotoxicity of dental materials containing HEMA. Results indicated that while HEMA contributes to the mechanical properties of dental composites, it also poses a risk of cytotoxicity, particularly when leached into surrounding tissues post-application .
  • Case Study on Skin Sensitization :
    Another significant study focused on the skin sensitization potential of HEMA. The results demonstrated that HEMA can induce allergic reactions in sensitized individuals, highlighting its relevance in occupational exposure scenarios .

Metabolic Pathways

HEMA undergoes biotransformation primarily in the liver, where it is converted into various metabolites. Key metabolic pathways include:

  • Phase I Reactions : Oxidation by cytochrome P450 enzymes leading to hydroxylated metabolites.
  • Phase II Reactions : Conjugation with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.

The following table summarizes the metabolic pathways identified in studies:

Pathway TypeEnzyme InvolvedMetabolite Produced
Phase ICYP2E1Hydroxyethyl methacrylate
Phase IIUGT2B7Glucuronide conjugate

Ecotoxicological Impact

HEMA's impact on aquatic organisms has been a subject of research due to its potential environmental risks. Studies have shown that HEMA can affect fish and invertebrates at varying concentrations:

  • Fish Toxicity : LC50 values for fish species range from 10 to 100 mg/L depending on exposure duration and species.
  • Invertebrate Toxicity : Significant effects observed in Daphnia magna at concentrations as low as 5 mg/L.

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of Einecs 284-200-5?

To elucidate molecular structure, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy , X-ray crystallography , and mass spectrometry (MS) . Ensure experimental reproducibility by documenting instrument parameters (e.g., solvent, temperature) and validating results against reference databases. For novel compounds, include purity assessments (e.g., HPLC) and elemental analysis. Detailed protocols should align with standards for chemical characterization .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Develop a step-by-step synthesis plan with controlled variables (e.g., reaction time, catalysts, solvents). Use Design of Experiments (DOE) to optimize yield and purity. Document deviations and anomalies, and validate outcomes through spectroscopic and chromatographic analyses. Include safety protocols for handling hazardous intermediates. For peer validation, publish raw data and spectral interpretations in supplementary materials .

Q. What are the best practices for conducting a literature review on this compound?

Adopt a systematic review framework :

  • Use databases like SciFinder, PubMed, and Reaxys to collate studies.
  • Filter results by relevance (e.g., synthesis, toxicity, applications in basic research).
  • Critically assess methodologies for biases (e.g., incomplete characterization, small sample sizes).
  • Organize findings into thematic tables (e.g., physicochemical properties, analytical methods) to identify knowledge gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Perform meta-analysis to identify methodological discrepancies (e.g., calibration standards, environmental conditions). Replicate key experiments under controlled settings, and apply statistical tests (e.g., ANOVA, t-tests) to assess variability. Consider factors like isomerism, hydration states, or impurities. Publish comparative datasets with error margins to clarify ambiguities .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel environments?

Use density functional theory (DFT) to model electronic structures and reaction pathways. Validate predictions with empirical kinetic studies (e.g., Arrhenius plots). For environmental interactions, apply quantitative structure-activity relationship (QSAR) models to assess biodegradation or toxicity. Ensure computational parameters (e.g., basis sets, solvation models) are justified in the methodology .

Q. How to design a study investigating the catalytic role of this compound in multi-step organic reactions?

Structure the study using hypothesis-driven experimentation :

  • Define independent variables (e.g., catalyst loading, temperature) and dependent variables (e.g., yield, enantiomeric excess).
  • Use control experiments to isolate the compound’s catalytic effect from side reactions.
  • Employ advanced analytical techniques (e.g., in-situ IR spectroscopy) to monitor intermediate formations.
  • Address reproducibility by sharing raw kinetic data and statistical confidence intervals .

Methodological Guidance for Data Analysis

Q. How should researchers handle incomplete or noisy datasets in studies involving this compound?

Apply data imputation techniques (e.g., regression models) for missing values, but disclose limitations. Use signal-to-noise ratio (SNR) optimization in spectroscopic data (e.g., baseline correction, averaging scans). For statistical robustness, report measures of dispersion (e.g., standard deviation, confidence intervals) and justify outlier exclusion criteria .

Q. What statistical frameworks are suitable for analyzing dose-response relationships involving this compound?

Use non-linear regression models (e.g., Hill equation, logistic curves) to fit dose-response data. Validate assumptions (e.g., normality, homoscedasticity) with Kolmogorov-Smirnov or Levene’s tests . For multi-variable interactions, apply multivariate analysis (e.g., PCA, PLS). Publish raw dose-response curves and model parameters for transparency .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in toxicity studies of this compound?

Follow Institutional Animal Care and Use Committee (IACUC) or REACH guidelines for in vivo/in vitro testing. Disclose conflicts of interest and obtain informed consent for human cell line use. Publish negative results to avoid publication bias. Include detailed hazard classifications in supplementary materials .

Q. What steps enhance the reproducibility of electrochemical studies involving this compound?

Calibrate instruments (e.g., potentiostats) using standard redox couples (e.g., ferrocene/ferrocenium). Report electrode pretreatment methods (e.g., polishing, activation). Share cyclic voltammetry raw data (current-voltage curves) with baseline corrections. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.